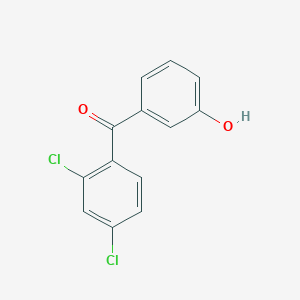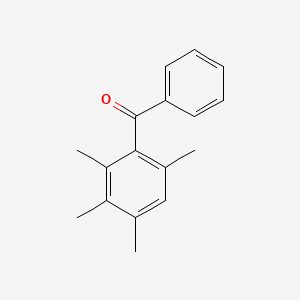
Phenyl(2,3,4,6-tetramethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2,3,4,6-tetramethylphenyl)methanone is an organic compound with the molecular formula C17H18O It is a ketone, specifically a benzophenone derivative, where the phenyl group is substituted with four methyl groups at the 2, 3, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(2,3,4,6-tetramethylphenyl)methanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3,4,6-tetramethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(2,3,4,6-tetramethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenyl(2,3,4,6-tetramethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl(2,3,4,6-tetramethylphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Phenyl(2,3,4,6-tetramethylphenyl)methanone can be compared with other benzophenone derivatives:
Benzophenone: The parent compound, which lacks the methyl substitutions.
4-Methylbenzophenone: A derivative with a single methyl group.
3,4-Dimethylbenzophenone: A derivative with two methyl groups.
Uniqueness
The presence of four methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other benzophenone derivatives
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.
Propriétés
Numéro CAS |
64357-71-7 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
phenyl-(2,3,4,6-tetramethylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-11-10-12(2)16(14(4)13(11)3)17(18)15-8-6-5-7-9-15/h5-10H,1-4H3 |
Clé InChI |
ZJIAINRUSAWQQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

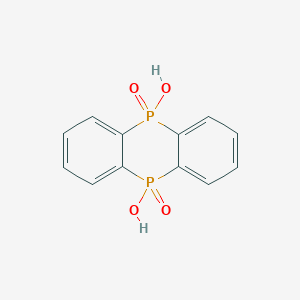

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
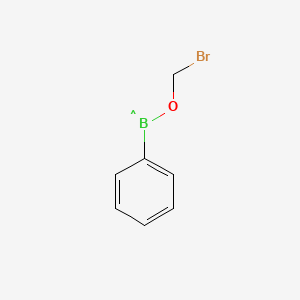
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)


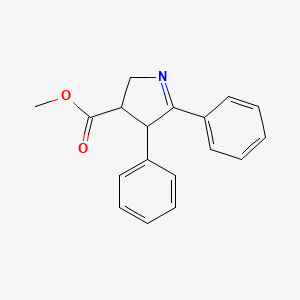
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
